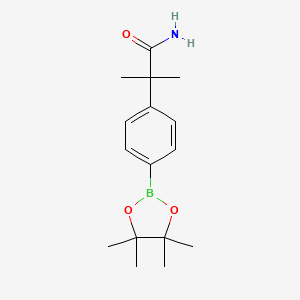
1-(3,5-Dimethylphenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5-Dimethylphenyl)ethane-1,2-diol” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 44-48 degrees Celsius .Aplicaciones Científicas De Investigación
Crystal Structure and Bond Length Analysis
Research on derivatives of 1-(3,5-Dimethylphenyl)ethane-1,2-diol includes the study of crystal structures and bond lengths. For instance, the crystal structures of various 1,2-diphenylethane derivatives, including 1,2-bis(2,4-dimethylphenyl)ethane, have been determined by X-ray diffraction analysis, revealing details about bond lengths and temperature-dependent structural changes. These studies help in understanding the molecular behavior of such compounds under different conditions (Harada & Ogawa, 2001).
Synthesis Techniques
Significant work has been done on the synthesis of related compounds like 1,2-Bis(3,4-dimethylphenyl)ethane. For example, effective synthesis methods involving Friedel-Crafts alkylation have been developed. These studies contribute to the field of organic synthesis, offering efficient routes for preparing such compounds (Takahashi et al., 1995).
Chemical Reactions in Ionic Liquids
Conformational Analysis
Studies have also been conducted on the conformational analysis of similar compounds. For example, research on tetraarylethanes, closely related to this compound, helps in understanding the spatial arrangement of atoms within the molecule and its implications for chemical reactivity and physical properties (Dougherty et al., 1978).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Given its structural features, it may interact with its targets through hydrophobic interactions and hydrogen bonding, as it contains aromatic rings and hydroxyl groups .
Biochemical Pathways
The biochemical pathways affected by 1-(3,5-Dimethylphenyl)ethane-1,2-diol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFAFRZFUHITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2370712.png)
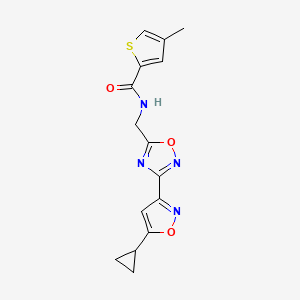
![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2370715.png)
![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)
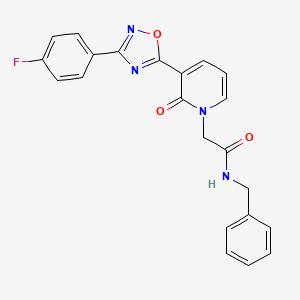
![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)
![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)
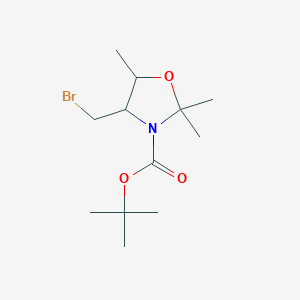
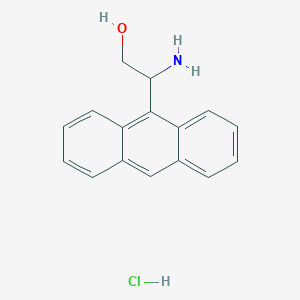
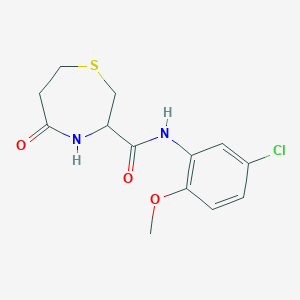
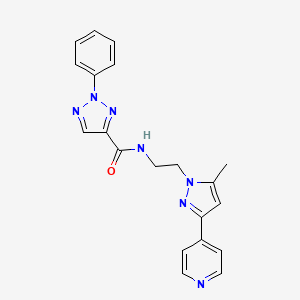
![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)
